静香内酯 F

描述

Synthesis Analysis

The synthesis of Shizukanolide F, like other lindenane-type sesquiterpenoids, involves complex chemical strategies to construct its intricate molecular architecture. A general synthetic strategy for these compounds includes substrate-controlled epoxidation, highly diastereoselective intramolecular cyclopropanation, and a methodology for γ-alkylidenebutenolide ring formation. These steps are crucial for constructing the challenging cis, trans-3/5/6 tricyclic skeleton characteristic of Shizukanolide F and its analogs (Guizhou Yue et al., 2012).

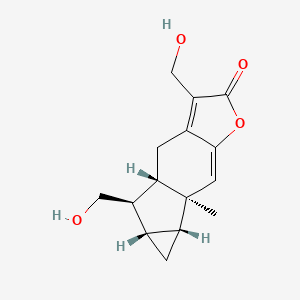

Molecular Structure Analysis

Shizukanolides, including Shizukanolide F, feature a unique lindenane skeleton, which is a core aspect of their molecular structure. This skeleton is characterized by a complex tricyclic system, often with additional functional groups that contribute to the compound's biological activities. The molecular structure of Shizukanolide F has been elucidated through various spectroscopic methods, revealing its distinct features and the presence of hydroxy derivatives that differentiate it from other compounds in the family (J. Kawabata & J. Mizutani, 1989).

科学研究应用

药物化学与药物设计

静香内酯 F,与其他倍半萜内酯一样,可能具有多种生物活性,这些活性可以在药物设计中得到利用。 其独特的结构可以作为合成具有潜在抗菌、抗病毒、抗炎或抗肿瘤特性的新药的先导化合物 {svg_1}。this compound 的羟基衍生物可以进行修饰以增强其药代动力学特性或降低毒性。

农业与害虫防治

在农业中,可以研究this compound 作为天然杀虫剂或除草剂的潜在用途,因为它含有倍半萜内酯,可能对害虫和杂草具有生物活性 {svg_2}。进一步的研究可以探索其在有机农业实践中的有效性和安全性。

环境科学

可以研究this compound 的环境影响,特别是其生物降解性和在生态平衡中的潜在作用。 它可以用于研究植物与其环境的相互作用,包括可能影响植物竞争和生存的化感作用 {svg_3}.

材料科学

对this compound 物理和化学性质的研究可能会导致其在材料科学中的应用。 其复杂的分子结构可能与其他材料具有特定的相互作用,从而可能导致开发具有独特性能的新型复合材料或涂层 {svg_4}.

生物化学

可以探索this compound 在金粟兰属植物生物化学中的作用,包括其生物合成和在植物中的功能。 这可以为植物的防御机制提供见解,以及这些化合物是如何被植物本身代谢和利用的 {svg_5}.

药理学

药理学研究可以调查this compound 的治疗潜力。 其对细胞途径的影响、作为抗癌剂的潜力或其在调节免疫反应中的作用是可以在临床环境中进一步探索的感兴趣领域 {svg_6}.

民族药理学

鉴于金粟兰属植物 用于传统医药,this compound 可以从民族药理学的角度进行研究,以了解其传统用途和作为天然疗法的潜在益处 {svg_7}.

化学生态学

可以从化学生态学领域研究this compound,以了解其在植物交流中的作用,可能充当信息素或作为抵御食草动物或病原体的威慑剂 {svg_8}.

安全和危害

作用机制

Shizukanolide F is a natural product of Chloranthus, Chloranthaceae . It is a sesquiterpene lactone isolated from Chloranthus spp . The compound has a unique lindenane skeleton

Mode of Action

It is known that sesquiterpene lactones, the class of compounds to which shizukanolide f belongs, often interact with their targets through the formation of covalent bonds, which can lead to changes in the function of the target molecules .

Biochemical Pathways

Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact pathways through which Shizukanolide F exerts its effects remain to be elucidated.

Result of Action

Sesquiterpene lactones are known to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects . The exact effects of Shizukanolide F at the molecular and cellular level remain to be elucidated.

生化分析

Biochemical Properties

Shizukanolide F plays a significant role in biochemical reactions due to its sesquiterpene lactone structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, Shizukanolide F has been shown to exhibit moderate antifungal activity, which suggests interactions with fungal enzymes and proteins . The compound’s hydroxyl and unsaturated lactone groups are likely involved in these interactions, potentially inhibiting fungal growth by disrupting essential enzymatic processes .

Cellular Effects

Shizukanolide F influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Shizukanolide F’s antifungal activity indicates its potential to disrupt fungal cell function by interfering with cell signaling pathways essential for growth and reproduction . Additionally, the compound’s impact on gene expression and cellular metabolism could be linked to its ability to modulate the activity of specific enzymes and proteins within the cells .

Molecular Mechanism

The molecular mechanism of Shizukanolide F involves its interaction with biomolecules at the molecular level. The compound’s sesquiterpene lactone structure allows it to bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the hydroxyl and unsaturated lactone groups in Shizukanolide F may form hydrogen bonds or covalent bonds with target enzymes, altering their activity and affecting cellular processes . These interactions can result in changes in gene expression and cellular metabolism, contributing to the compound’s biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Shizukanolide F can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Shizukanolide F remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to Shizukanolide F in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression .

Dosage Effects in Animal Models

The effects of Shizukanolide F vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal activity, without causing significant toxicity . At higher doses, Shizukanolide F may induce toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, where the compound’s biological activity increases with dosage up to a certain point, beyond which toxicity becomes apparent.

Metabolic Pathways

Shizukanolide F is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s sesquiterpene lactone structure allows it to participate in metabolic reactions, potentially affecting metabolic flux and metabolite levels . Enzymes involved in the metabolism of Shizukanolide F may include oxidases and transferases, which facilitate the compound’s conversion into active or inactive metabolites .

Transport and Distribution

Within cells and tissues, Shizukanolide F is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, Shizukanolide F’s localization and accumulation within specific tissues or cellular compartments can influence its biological activity. For example, the compound’s distribution in fungal cells may determine its effectiveness as an antifungal agent .

Subcellular Localization

Shizukanolide F’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, Shizukanolide F may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in cellular metabolism and signaling . These interactions can modulate the compound’s biological effects and contribute to its overall activity.

属性

IUPAC Name |

(1S,9S,10R,12S,13R)-4,13-bis(hydroxymethyl)-9-methyl-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3,7-dien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-15-4-13-8(10(6-17)14(18)19-13)3-12(15)9(5-16)7-2-11(7)15/h4,7,9,11-12,16-17H,2-3,5-6H2,1H3/t7-,9-,11-,12+,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWLTEZXDAFDPV-DIZHWTHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=C3C(=C(C(=O)O3)CO)CC1C(C4C2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=C3C(=C(C(=O)O3)CO)C[C@H]1[C@@H]([C@@H]4[C@H]2C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Shizukanolide F and where was it found?

A1: Shizukanolide F is a sesquiterpene isolated from the Chloranthus henryi plant. [] This was the first time this compound was isolated from this specific plant species. []

Q2: Was Shizukanolide F evaluated for its anti-metastasis activity in the study?

A2: No, the study did not investigate the anti-metastasis activity of Shizukanolide F specifically. [] The research focused on other isolated compounds like curcolonol, shizukaol B, and shizukaol C, which showed potent activity against breast cancer metastasis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。